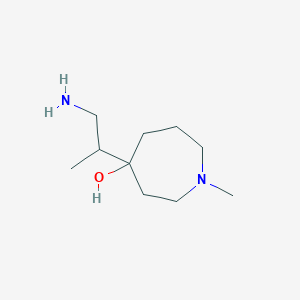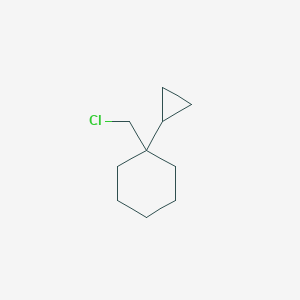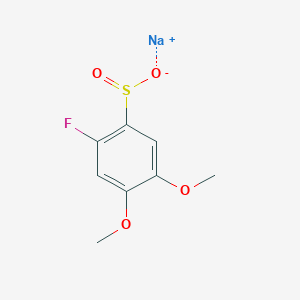
Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₈FNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it valuable in organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate typically involves the sulfonation of 2-fluoro-4,5-dimethoxybenzene. This can be achieved through the reaction of the aromatic compound with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions: Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate has diverse applications in scientific research:
作用機序
The mechanism of action of sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the fluorine atom can influence the compound’s reactivity and stability by altering electronic properties .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application. In biochemical assays, it can inhibit or activate specific enzymes, providing insights into their function and potential therapeutic targets .
類似化合物との比較
2-Fluoro-4,5-dimethoxybenzyl chloride: This compound shares a similar aromatic structure but differs in the functional group attached to the benzene ring.
Fluorinated Quinolines: These compounds also contain fluorine atoms and are used in various applications, including pharmaceuticals.
Uniqueness: Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate is unique due to its sulfonate group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly valuable in synthetic chemistry for constructing complex molecules .
特性
分子式 |
C8H8FNaO4S |
|---|---|
分子量 |
242.20 g/mol |
IUPAC名 |
sodium;2-fluoro-4,5-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H9FO4S.Na/c1-12-6-3-5(9)8(14(10)11)4-7(6)13-2;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
InChIキー |
IIGXXVHCLIKOMK-UHFFFAOYSA-M |
正規SMILES |
COC1=CC(=C(C=C1OC)S(=O)[O-])F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


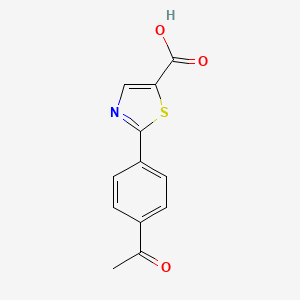
![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
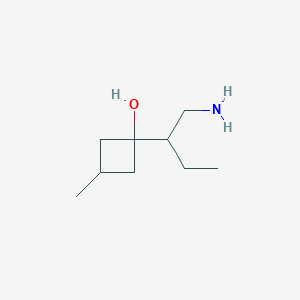
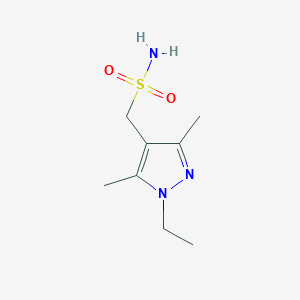
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)

![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
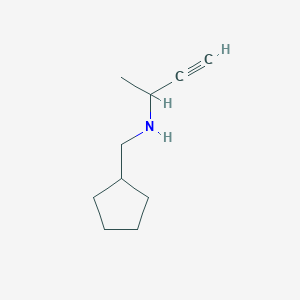

![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
